molecular formula C15H18ClN5OS B5304417 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5304417
M. Wt: 351.9 g/mol
InChI Key: HYFMMDHXFWMXSO-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent to form the desired acetamide derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the 3-chlorophenyl group, which may impart distinct biological activities and properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c1-11-18-19-15(23-11)17-14(22)10-20-5-7-21(8-6-20)13-4-2-3-12(16)9-13/h2-4,9H,5-8,10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMMDHXFWMXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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